4-(3,4-Diphenylthiophen-2-yl)morpholine
Description
4-(3,4-Diphenylthiophen-2-yl)morpholine is a heterocyclic compound featuring a thiophene core substituted with two phenyl groups at the 3- and 4-positions, linked to a morpholine ring via the 2-position. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. Its synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions, as seen in analogous compounds .
Properties
CAS No. |
5892-65-9 |
|---|---|
Molecular Formula |
C20H19NOS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3,4-diphenylthiophen-2-yl)morpholine |
InChI |
InChI=1S/C20H19NOS/c1-3-7-16(8-4-1)18-15-23-20(21-11-13-22-14-12-21)19(18)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
SOYCNYYCJOQVNP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=C(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Heterocyclic Core Variations
Thiophene vs. Thiazole/Imidazole Derivatives
- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine):
- Structural Differences : Replaces thiophene with thiazole and imidazole rings. Bromine substituents at the 2,4-positions of imidazole significantly influence NMR spectra and biological activity .
- Key Finding : Misplacement of bromine (e.g., 4,5-dibromo vs. 2,4-dibromo) alters spectral properties, underscoring the importance of regiochemistry .
Pyrimidine Derivatives
- CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine):
Morpholine vs. Thiomorpholine and Other Amines
4-(4-Nitrophenyl)thiomorpholine :
- Structural Impact : Replacing morpholine's oxygen with sulfur increases lipophilicity (ClogP +0.5) and alters crystal packing via C–H···O hydrogen bonds, forming centrosymmetric dimers absent in morpholine analogs .
- Applications : Used as a precursor for antimycobacterial agents, highlighting sulfur's role as a "soft spot" for metabolic oxidation .
Piperidine/Pyrrolidine Analogs :
Substituent Effects
Nitro and Halogen Substituents :
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